Cas no 1897779-71-3 (5-(aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
5-(aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 2,4(1H,3H)-Pyrimidinedione, 5-(aminomethyl)-1-ethyl-
- 5-(aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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- MDL: MFCD30673795
- Inchi: 1S/C7H11N3O2/c1-2-10-4-5(3-8)6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12)
- InChI Key: KAGYRNLBYANLME-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC)C=C(CN)C(=O)N1
5-(aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1091303-1g |
5-(Aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1897779-71-3 | 95% | 1g |
$898.0 | 2024-07-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01034784-1g |
5-(Aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1897779-71-3 | 95% | 1g |
¥6167.0 | 2023-03-12 | |
| Enamine | EN300-311867-0.05g |
5-(aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1897779-71-3 | 0.05g |
$1056.0 | 2023-09-05 | ||
| Enamine | EN300-311867-0.1g |
5-(aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1897779-71-3 | 0.1g |
$1106.0 | 2023-09-05 | ||
| Enamine | EN300-311867-0.25g |
5-(aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1897779-71-3 | 0.25g |
$1156.0 | 2023-09-05 | ||
| Enamine | EN300-311867-0.5g |
5-(aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1897779-71-3 | 0.5g |
$1207.0 | 2023-09-05 | ||
| Enamine | EN300-311867-1.0g |
5-(aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1897779-71-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-311867-2.5g |
5-(aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1897779-71-3 | 2.5g |
$2464.0 | 2023-09-05 | ||
| Enamine | EN300-311867-5.0g |
5-(aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1897779-71-3 | 5.0g |
$3645.0 | 2023-02-26 | ||
| Enamine | EN300-311867-10.0g |
5-(aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1897779-71-3 | 10.0g |
$5405.0 | 2023-02-26 |
5-(aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Suppliers
5-(aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 5-(aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Introduction to 5-(aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1897779-71-3)
5-(aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a significant compound in the field of pharmaceutical chemistry, characterized by its complex heterocyclic structure and versatile reactivity. This compound, identified by the CAS number 1897779-71-3, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of both an aminomethyl group and a tetrahydropyrimidine core makes it a valuable intermediate in synthesizing biologically active molecules. Its molecular framework allows for diverse functionalization, enabling the development of novel therapeutic agents targeting various diseases.
The tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of pharmacophores due to its ability to interact with biological targets such as enzymes and receptors. The 2,4-dione moiety further enhances its synthetic utility by providing multiple sites for chemical modification. This combination of features makes 5-(aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione a compelling candidate for further exploration in drug development.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. Techniques such as catalytic hydrogenation and asymmetric synthesis have been employed to optimize its structural features while maintaining high purity. These improvements are crucial for advancing preclinical and clinical studies where the quality of intermediates directly impacts the efficacy and safety of final drug candidates.
In the realm of pharmaceutical research, 5-(aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has shown promise in several therapeutic areas. Its structural motifs are reminiscent of known bioactive compounds, suggesting potential applications in oncology, inflammation modulation, and central nervous system (CNS) disorders. For instance, derivatives of this compound have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation. The aminomethyl group provides a handle for further derivatization, allowing chemists to fine-tune properties such as solubility and metabolic stability.
One particularly intriguing aspect of this compound is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its reactive sites to construct intricate scaffolds that mimic natural products with potent biological activities. This approach aligns with the growing trend toward structure-based drug design, where computational modeling is used to predict how modifications at specific positions will influence biological outcomes. The flexibility offered by the tetrahydropyrimidine core allows for the creation of diverse analogs with tailored pharmacological profiles.
The chemical behavior of 5-(aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been extensively studied to understand its reactivity under various conditions. Functional groups such as the carbonyl moieties in the dione system participate in multiple reaction pathways including condensation reactions with nucleophiles and enolate intermediates. These reactions are pivotal for constructing larger molecular frameworks essential for drug discovery efforts. Additionally, the presence of an ethyl group at the 1-position introduces steric and electronic effects that can be exploited to modulate bioactivity.
From a synthetic perspective,5-(aminomethyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione serves as a versatile building block that can be incorporated into more elaborate structures through sequential functionalization. For example, it can undergo nucleophilic addition reactions at the α-carbonyl positions followed by cyclization steps to form fused heterocycles. Such transformations are common in medicinal chemistry pipelines where complexity is incrementally built upon simple precursors like this one.
The pharmaceutical industry continues to invest in innovative approaches to streamline drug development pipelines,with intermediates like this playing a critical role in accelerating discovery processes. Advances in automation and continuous flow chemistry have made it possible to produce high-quality batches of this compound efficiently, reducing costs associated with traditional batch processing methods. These innovations not only enhance scalability but also improve reproducibility—a key factor when transitioning from laboratory-scale synthesis to industrial production.
Future directions for research on 5-(aminomethyl)-1-ethyl-1, 2, 3, 4-tetrahydropyrimidine, 2, 4-dione may include exploring its potential as an scaffold for next-generation therapeutics targeting emerging health challenges such as antimicrobial resistance or neurodegenerative diseases.* By integrating cutting-edge synthetic techniques with computational modeling,* researchers aim*to uncover novel derivatives*with enhanced pharmacological properties.* This*multidisciplinary*approach*holds promise*for*accelerating*the*discovery*of*new*treatments*that address complex diseases effectively.
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